molecular formula C10H13NO3 B13242448 2-{[3-(Methylamino)phenyl]methoxy}acetic acid

2-{[3-(Methylamino)phenyl]methoxy}acetic acid

Cat. No.: B13242448
M. Wt: 195.21 g/mol
InChI Key: SMSLQQPVEIAETG-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₀H₁₃NO₄, with a molecular weight of 211.22 g/mol. While direct data on its synthesis or biological activity is absent in the provided evidence, comparisons with structurally related compounds offer insights into its physicochemical and functional attributes.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-[[3-(methylamino)phenyl]methoxy]acetic acid

InChI

InChI=1S/C10H13NO3/c1-11-9-4-2-3-8(5-9)6-14-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)

InChI Key

SMSLQQPVEIAETG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1)COCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Methylamino)phenyl]methoxy}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the methylation of 3-aminophenylmethanol, followed by the introduction of the methoxyacetic acid group through esterification or other suitable reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and waste management systems to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Methylamino)phenyl]methoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of substituted phenyl derivatives.

Scientific Research Applications

2-{[3-(Methylamino)phenyl]methoxy}acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(Methylamino)phenyl]methoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the methoxyacetic acid moiety can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

2-Methoxyphenylacetic Acid (CAS 93-25-4)

  • Structure : Methoxy group at the phenyl ring’s 2-position.
  • Molecular Formula : C₉H₁₀O₃; Molecular Weight : 166.17 g/mol.
  • Key Properties : Melting point = 122–125°C .
  • Comparison: The absence of a methylamino group reduces basicity compared to the target compound. The ortho-methoxy substitution may sterically hinder interactions in biological systems.

3-Methoxyphenoxyacetic Acid (CAS 74969)

  • Structure: Acetic acid linked via a phenoxy group to a 3-methoxyphenyl ring.
  • Molecular Formula : C₉H₁₀O₄; Molecular Weight : 182.17 g/mol.
  • Key Properties: Higher molecular weight due to the phenoxy bridge .
  • Comparison: The phenoxy group increases hydrophobicity compared to the methoxy linker in the target compound.

2-[1-Methoxy-2-(Methylamino)-2-oxoethyl]benzoic Acid (DX-CA-[S2200])

  • Structure: Benzoic acid backbone with methoxy, methylamino, and oxo substituents.
  • Molecular Formula: C₁₁H₁₃NO₄; Molecular Weight: 223.23 g/mol .
  • Comparison : The benzoic acid core enhances acidity (pKa ~4.2) compared to phenylacetic acid derivatives. The oxo group may influence hydrogen-bonding capacity.

Methyl 2-(3-Aminophenoxy)acetate (CAS 158196-47-5)

  • Structure: Esterified acetic acid with a 3-aminophenoxy group.
  • Molecular Formula: C₉H₁₁NO₃; Molecular Weight: 181.19 g/mol .
  • Comparison: The ester group improves membrane permeability but requires hydrolysis for activation. The free amino group (vs. methylamino) offers different hydrogen-bonding profiles.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties
2-{[3-(Methylamino)phenyl]methoxy}acetic acid C₁₀H₁₃NO₄ 211.22 3-Methylamino, methoxy, acetic acid Theoretical pKa ~3–4 (carboxylic acid)
2-Methoxyphenylacetic acid C₉H₁₀O₃ 166.17 2-Methoxy, acetic acid mp = 122–125°C
3-Methoxyphenoxyacetic acid C₉H₁₀O₄ 182.17 3-Methoxyphenoxy, acetic acid Higher logP vs. methoxy analogs
DX-CA-[S2200] C₁₁H₁₃NO₄ 223.23 Benzoic acid, methylamino, oxo Increased acidity (carboxylic acid)
Methyl 2-(3-aminophenoxy)acetate C₉H₁₁NO₃ 181.19 3-Aminophenoxy, methyl ester Prodrug potential

Research Findings and Implications

Substituent Effects on Acidity

  • The carboxylic acid group in phenylacetic acid derivatives (e.g., target compound) typically has a pKa of ~3–4, while benzoic acid analogs (e.g., DX-CA-[S2200]) exhibit lower pKa values (~2–3) due to resonance stabilization .

Solubility and logP

  • The methylamino group in the target compound increases hydrophilicity compared to purely methoxy-substituted analogs (e.g., 2-Methoxyphenylacetic acid). However, the phenyl ring contributes to moderate logP values (~1–2), balancing solubility and membrane permeability.

Biological Activity

2-{[3-(Methylamino)phenyl]methoxy}acetic acid is a compound that belongs to the class of Mannich bases, which are known for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-{[3-(Methylamino)phenyl]methoxy}acetic acid can be represented as follows:

C10H13NO3\text{C}_{10}\text{H}_{13}\text{N}\text{O}_3

This structure features a methoxy group attached to an acetic acid moiety, with a methylamino group on the aromatic ring, which is critical for its biological activity.

The biological activity of 2-{[3-(Methylamino)phenyl]methoxy}acetic acid is primarily attributed to its interaction with various cellular targets. Research indicates that compounds in this class can exhibit:

  • Anticancer Activity : Studies have shown that Mannich bases can induce apoptosis in cancer cells, potentially through the disruption of mitochondrial function and interference with cell signaling pathways. For instance, they may promote ATP leakage by disrupting mitochondrial electron transport chains .
  • Antimicrobial Properties : These compounds have demonstrated antibacterial and antifungal activities, which could be linked to their ability to disrupt microbial cell membranes or inhibit essential enzymes within pathogens .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activities of 2-{[3-(Methylamino)phenyl]methoxy}acetic acid and related Mannich bases:

Activity Type Target Effect Reference
AnticancerHeLa (cervical cancer)Induces apoptosis
HepG2 (liver cancer)Cytotoxic effects
AntibacterialStaphylococcus aureusInhibitory effect
AntifungalCandida albicansGrowth inhibition
Anti-inflammatoryRAW 264.7 macrophagesReduced cytokine release

Case Studies

Several studies have explored the effects of Mannich bases, including 2-{[3-(Methylamino)phenyl]methoxy}acetic acid. For example:

  • Study on Anticancer Activity : A study investigated the cytotoxic effects of various Mannich bases against multiple cancer cell lines. The results indicated that 2-{[3-(Methylamino)phenyl]methoxy}acetic acid exhibited significant cytotoxicity against resistant cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
  • Antimicrobial Study : Another research effort focused on the antimicrobial properties of this compound. The results demonstrated that it possessed notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent .

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